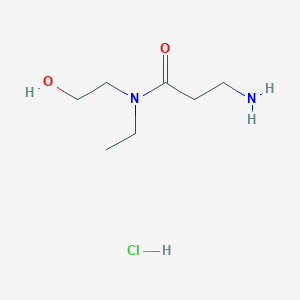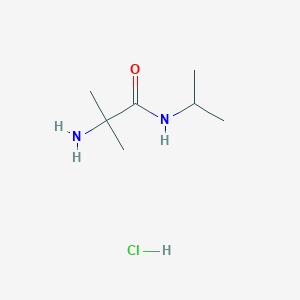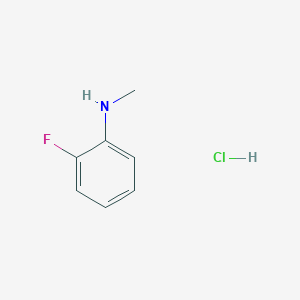![molecular formula C13H16N2 B1441266 1-Etil-3,4,5,6-tetrahidro-1H-azepino[5,4,3-cd]indol CAS No. 1242925-85-4](/img/structure/B1441266.png)
1-Etil-3,4,5,6-tetrahidro-1H-azepino[5,4,3-cd]indol
Descripción general
Descripción
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in gene expression and enzyme activity . This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic functions. These interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity.
Transport and Distribution
The transport and distribution of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole typically involves multi-step processes. One common method includes the Pictet-Spengler reaction, which involves the cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active structures.
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole: Another indole derivative with different functional groups.
Uniqueness
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is unique due to its specific ethyl substitution and tetrahydroazepino ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSXZVZRCSFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CCNCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
